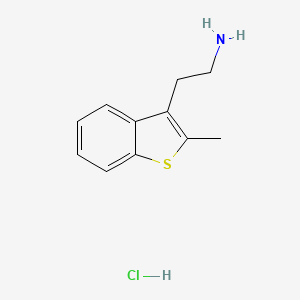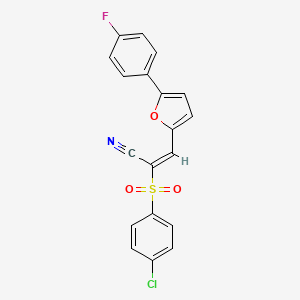![molecular formula C15H13BrFNO B2365129 4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol CAS No. 1232820-07-3](/img/structure/B2365129.png)
4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol” is a chemical compound with the molecular formula C15H13BrFNO and a molecular weight of 322.17 . It belongs to the class of phenolic Schiff bases and is often referred to as a bioactive organic compound.
Synthesis Analysis
The synthesis of this compound involves a condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The resulting mixture was magnetically stirred and refluxed for 3 hours on an oil bath at 65°C, whereupon a precipitated product formed .Molecular Structure Analysis
The molecular structure of this compound shows that the respective methylidene residues are almost coplanar with the adjacent terminal benzene ring . This is due to the presence of intra-molecular O-H⋯N hydrogen bonds .Chemical Reactions Analysis
The mechanism of excitation and emission of this compound is well understood with the help of quantum mechanical calculations .Physical And Chemical Properties Analysis
This compound is a brown-colored substance . It has a molecular weight of 322.17 and a molecular formula of C15H13BrFNO .Scientific Research Applications
Chemical Sensing and Complex Formation
The compound and its derivatives have been extensively studied for their role as chemosensors, particularly for detecting metal ions. Notably, certain bromoaniline-based Schiff base chemosensors, closely related to 4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol, have demonstrated selective and notable detection of Cu2+ and Zn2+ ions. Such chemosensors can form metal complexes, which are further used for the detection of other ions like Al3+ and Hg2+ through fluorescence quenching methods. These complexes have also been analyzed for their potential in DNA and human serum albumin (HSA) binding, showcasing their multifaceted applications in chemical sensing and molecular interaction studies (Das et al., 2021).
Structural and Thermal Analyses
The compound has been subject to structural and thermal analysis when reacted with certain metal ions like copper(II) and oxido-vanadium(IV). The analysis delves into understanding the geometrical configuration of the resulting complexes, which can adopt shapes like distorted square pyramidal and octahedral geometries. Thermal analyses of these complexes provide insights into their stability and the stages of thermal degradation, which is crucial for applications requiring temperature resilience (Takjoo et al., 2013).
Catalytic Applications
The compound and its derivatives have been investigated for their catalytic properties, particularly in the context of CO2 fixation into cyclic carbonates. This involves the transformation of CO2, an environmental concern, into useful cyclic carbonates, demonstrating the compound's potential in contributing to green chemistry solutions. The catalytic performance is influenced by factors like the metal involved in the complex and the presence of ionic liquids, indicating a pathway to optimize the process for better efficiency and outcomes (Ikiz et al., 2015).
Mechanism of Action
Future Directions
The future directions for the research of this compound could involve further exploration of its biological and pharmaceutical activities. Given its classification as a phenolic Schiff base and its bioactive properties, it may have potential applications in the development of new therapeutic agents .
properties
IUPAC Name |
4-bromo-2-[1-(4-fluorophenyl)ethyliminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c1-10(11-2-5-14(17)6-3-11)18-9-12-8-13(16)4-7-15(12)19/h2-10,19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSHGXVBUFSLOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-methoxyethyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2365046.png)
![2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2365048.png)
![Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2365049.png)


![2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2365053.png)
![1-Benzofuran-2-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2365054.png)



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2365061.png)
![5-ethyl-1-(4-methylphenyl)-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2365062.png)

![4-(4-methoxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2365067.png)